molecular formula C23H23Cl3N4O2 B12636146 1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-

1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-

Cat. No.: B12636146
M. Wt: 493.8 g/mol
InChI Key: RZFOQCSWONKABC-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl- is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as pyrazole, carboxamide, and chlorophenyl groups

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group and the chlorophenyl substituents. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and chlorinating agents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl groups, using nucleophiles such as amines or thiols. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl- lies in its specific combination of functional groups and its diverse chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H23Cl3N4O2

Molecular Weight

493.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methylpropanoyl]-4-methylpyrazole-3-carboxamide

InChI

InChI=1S/C23H23Cl3N4O2/c1-13-19(21(31)27-22(32)23(2,3)29(4)5)28-30(18-11-10-16(25)12-17(18)26)20(13)14-6-8-15(24)9-7-14/h6-12H,1-5H3,(H,27,31,32)

InChI Key

RZFOQCSWONKABC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)NC(=O)C(C)(C)N(C)C)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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